![molecular formula C16H22INO4 B1407142 Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate CAS No. 1922842-97-4](/img/structure/B1407142.png)
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate
Overview
Description
The compound “Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate” is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-iodo” indicates that there is an iodine atom on the phenyl ring . The “ethyl ester” part suggests that the carboxylic acid group of phenylalanine has been converted into an ester with ethanol .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, an iodine atom, a protected amino group (Boc), and an ethyl ester . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The Boc group is commonly used in organic synthesis because it can be removed under mildly acidic conditions . The iodine atom on the phenyl ring makes it a good leaving group, which could be useful in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of the iodine atom and the phenyl ring would likely make it relatively non-polar and insoluble in water . The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Antiproliferative Activity : The Stille coupling reaction involving Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate was used to produce a vinylindole derivative. This derivative was transformed into both natural and unnatural forms of goniomitine. The natural form showed significant antiproliferative activity in cell growth retardation studies (Mizutani et al., 2011).
Intermolecular Cycloaddition : Ethyl glyoxylate O-tert-butyldimethylsilyloxime, when treated with various alkenes, produced a C-ethoxycarbonyl N-boranonitrone intermediate. This underwent intermolecular cycloaddition to yield 3-(ethoxycarbonyl)isoxazolidines (Tamura et al., 2007).
Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group is frequently used in organic synthesis and polymer materials chemistry for the protection of functional groups. Radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations showed that the deprotection of the BOC group in polymer side chains occurs around 200°C (Jing et al., 2019).
Synthesis of Novel Cysteine-Functionalized Thiophenes : Methyl N-(tert-butoxycarbonyl)-S-(3-thienyl)-L-cysteinate, a compound combining properties of cysteine and thiophene, was synthesized for potential bioactive applications and as synthons for new materials (Cagnoli et al., 2005).
Amine N-tert-Butoxycarbonylation : Heteropoly acid H3PW12O40 was used as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method showed efficiency and environmental friendliness, useful in peptide synthesis (Heydari et al., 2007).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amine protection .
Mode of Action
The compound Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate likely interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group is known to be removed under acidic conditions, revealing the protected amine . This deprotection process is a key part of the compound’s interaction with its targets .
Biochemical Pathways
The boc group’s role in protecting amines suggests that it may be involved in biochemical pathways where amine functionality needs to be controlled .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability .
Result of Action
The removal of the boc group under acidic conditions would result in the exposure of the protected amine, which could then participate in further biochemical reactions .
Action Environment
The deprotection of the boc group is known to occur under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSBKWCYSHBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)I)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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